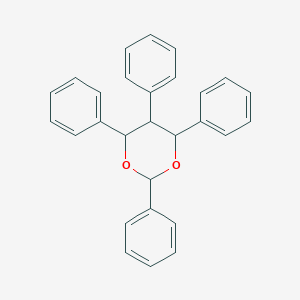
2,4,5,6-Tetraphenyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5,6-Tetraphenyl-1,3-dioxane is an organic compound characterized by its unique structure, which includes four phenyl groups attached to a 1,3-dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetraphenyl-1,3-dioxane typically involves the condensation reaction of tetraphenylethene with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the 1,3-dioxane ring. Commonly used catalysts include para-toluene sulfonic acid (PTSA) and sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5,6-Tetraphenyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxane ring to more saturated derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Products include tetraphenyl-1,3-dioxanone or tetraphenyl-1,3-dioxanoic acid.
Reduction: Products include more saturated dioxane derivatives.
Substitution: Products include nitro or halogenated derivatives of this compound.
Applications De Recherche Scientifique
2,4,5,6-Tetraphenyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials with unique properties, such as luminescent materials for optoelectronic devices
Mécanisme D'action
The mechanism by which 2,4,5,6-Tetraphenyl-1,3-dioxane exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing properties of the phenyl groups. These properties can stabilize or destabilize reaction intermediates, thereby affecting the reaction pathway and outcome .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylethene: A precursor in the synthesis of 2,4,5,6-Tetraphenyl-1,3-dioxane, known for its aggregation-induced emission properties.
Hexaphenylbenzene: Another aromatic compound with multiple phenyl groups, used in similar applications.
Tetraphenylcyclopentadienone: A compound with a similar structure, used in Diels-Alder reactions.
Uniqueness
This compound is unique due to its 1,3-dioxane ring structure, which imparts distinct chemical and physical properties. The presence of four phenyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
111791-02-7 |
|---|---|
Formule moléculaire |
C28H24O2 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
2,4,5,6-tetraphenyl-1,3-dioxane |
InChI |
InChI=1S/C28H24O2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)29-28(24-19-11-4-12-20-24)30-27(25)23-17-9-3-10-18-23/h1-20,25-28H |
Clé InChI |
ALBAVXKZTPHDJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(OC(OC2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


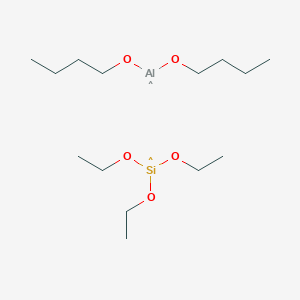
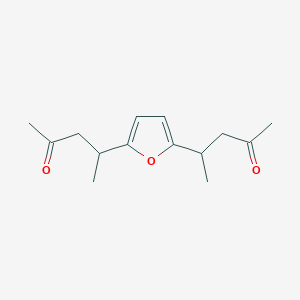
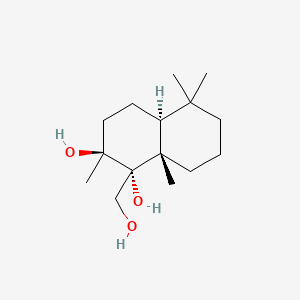
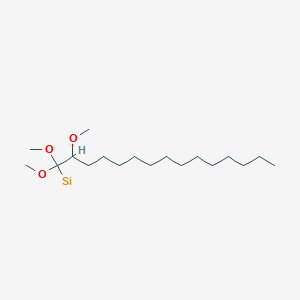
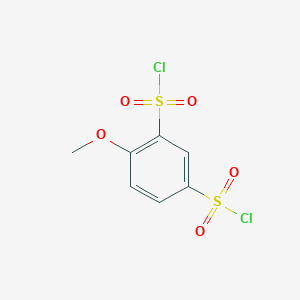
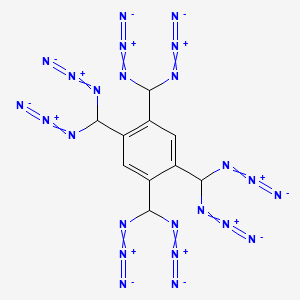
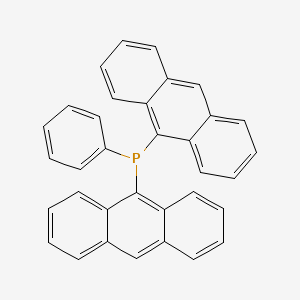
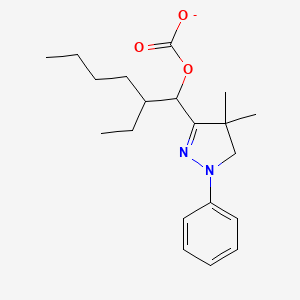
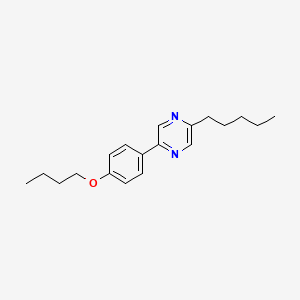
![Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury](/img/structure/B14319739.png)
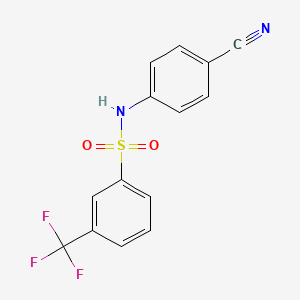
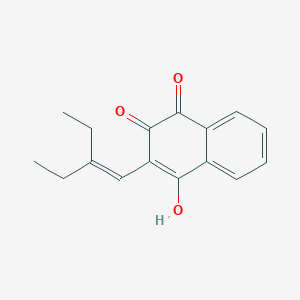

![2,3-Di([1,1'-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14319749.png)
